molecular formula C24H23Cl2NO4 B11202927 Diethyl 1-(4-chlorobenzyl)-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(4-chlorobenzyl)-4-(4-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11202927
M. Wt: 460.3 g/mol
InChI Key: CYXSFVMKWNXHDG-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes two chlorophenyl groups and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in piperidine derivatives.

Scientific Research Applications

3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound in studies of dihydropyridine chemistry and reactivity.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential as a pharmacological agent, particularly in the context of cardiovascular diseases.

    Industry: It is used in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and influencing cellular calcium levels. This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine compound used as a calcium channel blocker.

    Amlodipine: A dihydropyridine derivative with similar pharmacological properties.

    Felodipine: Another related compound with applications in cardiovascular medicine.

Uniqueness

3,5-DIETHYL 4-(4-CHLOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific structural features, such as the presence of two chlorophenyl groups and the dihydropyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H23Cl2NO4

Molecular Weight

460.3 g/mol

IUPAC Name

diethyl 4-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23Cl2NO4/c1-3-30-23(28)20-14-27(13-16-5-9-18(25)10-6-16)15-21(24(29)31-4-2)22(20)17-7-11-19(26)12-8-17/h5-12,14-15,22H,3-4,13H2,1-2H3

InChI Key

CYXSFVMKWNXHDG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OCC)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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